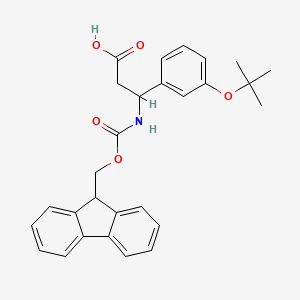

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid

Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid is an Fmoc-protected amino acid derivative featuring a tert-butoxy group at the 3-position of the phenyl ring. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a protective moiety for the amino group, enabling its use in solid-phase peptide synthesis (SPPS) . The tert-butoxy substituent is a bulky, electron-donating group that enhances steric hindrance and influences solubility and stability. This compound is part of a broader class of Fmoc-protected amino acids designed for applications in medicinal chemistry and materials science, where tailored substituents modulate reactivity, bioavailability, and target interactions .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)25(16-26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKICYYOJGUIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid, often referred to as Fmoc-β-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

- Molecular Formula : C25H23O4N

- Molecular Weight : 401.45 g/mol

- CAS Number : 507472-28-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating binding to hydrophobic pockets in target proteins. The presence of the tert-butoxy group may influence the compound's conformational flexibility and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structural configuration allows for effective binding to various receptors, potentially modulating physiological responses.

- Cellular Assays : In vitro assays have demonstrated its effects on cell proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structural components of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid play a crucial role in determining its biological activity. Variations in the fluorenyl or tert-butoxy groups can enhance or inhibit activity against specific biological targets. For example:

- Modification of the Fluorenyl Group : Altering the substituents on the fluorenyl group has been shown to impact binding affinity and selectivity towards different receptors.

- Tert-butoxy Group Influence : The presence of the tert-butoxy group enhances lipophilicity, which is essential for membrane permeability and subsequent biological activity.

Comparative Analysis

Comparative studies with structurally similar compounds reveal insights into how minor modifications can lead to significant changes in biological activity. For instance, derivatives lacking the fluorenyl group showed reduced enzyme inhibition capabilities compared to their fluorenyl-containing counterparts.

Table 2: Comparative Biological Activities

| Compound Name | Activity Level | Notes |

|---|---|---|

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid | High | Effective against multiple targets |

| (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid | Moderate | Limited activity due to structural differences |

| Azumamide A | Low | Poor inhibitor profile |

Scientific Research Applications

Basic Information

- Molecular Formula : C24H21NO4

- Molecular Weight : 387.4 g/mol

- CAS Number : 220498-02-2

- IUPAC Name : (3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid

Structural Information

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The structure can be represented as follows:

Peptide Synthesis

Fmoc-L-β-phenylalanine is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without compromising the integrity of sensitive side chains.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the use of Fmoc-L-β-phenylalanine in synthesizing antimicrobial peptides that exhibit activity against resistant bacterial strains. The incorporation of this amino acid enhanced the peptide's stability and bioactivity, showcasing its utility in drug development.

Drug Development

The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural features contribute to the pharmacokinetic properties of drug candidates.

Case Study: Neurological Agents

Research has indicated that derivatives of Fmoc-L-β-phenylalanine can enhance the efficacy of neuroprotective agents. These derivatives were tested in vivo and showed promising results in models of neurodegenerative diseases.

Bioconjugation Techniques

Fmoc-L-β-phenylalanine is utilized in bioconjugation methods to attach biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems.

Case Study: Biosensor Development

A recent project involved conjugating Fmoc-L-β-phenylalanine to gold nanoparticles for the development of a biosensor capable of detecting specific biomolecules with high sensitivity. The results indicated a significant improvement in detection limits compared to traditional methods.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a protected amino acid for peptide assembly | Enhanced stability and activity in antimicrobial peptides |

| Drug Development | Intermediate for pharmaceuticals targeting neurological issues | Improved pharmacokinetics in drug candidates |

| Bioconjugation Techniques | Attaching biomolecules for enhanced functionality | Significant sensitivity improvements in biosensors |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxy)phenyl)propanoic acid can be contextualized by comparing it to analogs with varying phenyl ring substituents. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

Spectroscopic and Analytical Considerations

- NMR Signatures : The tert-butoxy group’s singlet proton signal at ~1.3 ppm (for tert-butyl) distinguishes it from nitro (aromatic deshielding) or hydroxyl (broad -OH peak) substituents .

- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., 387.43 for phenyl vs. 466.3 for bromophenyl), aiding structural confirmation .

Q & A

Q. What is the functional role of the Fmoc and tert-butoxy groups in this compound?

The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile tert-butoxy (t-Bu) groups. The t-Bu group on the phenyl ring acts as a protective moiety for hydroxyl or carboxyl functionalities, stable under SPPS conditions but removable via acidic cleavage (e.g., TFA) .

Q. What purification methods are recommended for this compound post-synthesis?

Reverse-phase HPLC (C18 column) with gradients of water/acetonitrile (0.1% TFA) is optimal for isolating the compound from byproducts. Analytical TLC (silica gel, ethyl acetate/hexane) and LC-MS can confirm purity (>95%) and molecular weight validation. Recrystallization from ethanol/water mixtures may improve crystallinity .

Q. How should researchers handle safety risks associated with this compound?

The compound exhibits acute toxicity (Category 4, oral/dermal/inhalation) and irritancy (skin/eyes). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this derivative?

- Activation Reagents : HATU/DIPEA in DMF achieves >90% coupling efficiency.

- Solvent Polarity : DCM:DMF (1:1) balances solubility and resin swelling.

- Reaction Time : Extend to 4 hours for sterically hindered residues.

- Monitoring : Use Kaiser test (ninhydrin) or inline LC-MS to track reaction progress .

Q. How to resolve contradictions in reported toxicity data for this compound?

Discrepancies in GHS classifications (e.g., Category 4 vs. unclassified acute toxicity) may arise from batch impurities or testing variability. Validate purity via NMR/HPLC, and perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish cell-specific toxicity thresholds. Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Indagoo) for hazard consensus .

Q. What strategies enhance stereochemical stability during Fmoc deprotection?

To prevent racemization:

Q. How does structural modification of the phenyl ring impact bioactivity?

Comparative studies with analogs show:

Methodological Guidance

Designing a stability study for long-term storage:

- Conditions : Test degradation at 25°C/60% RH (ambient), 4°C (refrigerated), and -20°C (lyophilized).

- Analysis : Monthly HPLC assays to track purity loss. FTIR and NMR to identify degradation products (e.g., Fmoc cleavage or tert-butyl deprotection).

- Outcome : Lyophilized samples at -20°C retain >90% purity after 12 months .

Troubleshooting low yields in solid-phase synthesis:

- Resin Loading : Confirm substitution levels via UV-Vis (Fmoc quantification at 301 nm).

- Side Reactions : Add 2% v/v DIEA to suppress diketopiperazine formation.

- Deprotection Efficiency : Verify Fmoc removal via UV monitoring (301 nm absorbance drop) .

Evaluating environmental impact of lab-scale use:

- Waste Streams : Neutralize acidic/basic waste with 10% NaHCO₃ or 1 M HCl before disposal.

- Biodegradability : Perform OECD 301D closed bottle tests; preliminary data suggest <10% degradation in 28 days, warranting incineration as final disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.